3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride
Overview
Description
3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride is a complex organic compound known for its diverse pharmacological properties. This compound is part of the quinoxaline family, which is recognized for its significant biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to fully hydrogenated derivatives .
Scientific Research Applications
3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline .
- **2-(3,5-Dimethyl-pyrazol-1-yl)-3-piperazin-1-yl-quinoxaline .
- **2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline .
Uniqueness
What sets 3-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride apart from similar compounds is its unique combination of the pyrazole and piperazine moieties, which contribute to its diverse biological activities. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-piperazin-1-ylquinoxaline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6.ClH/c1-12-4-5-15-16(10-12)21-18(24-14(3)11-13(2)22-24)17(20-15)23-8-6-19-7-9-23;/h4-5,10-11,19H,6-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVINPKFLXORKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)N4CCNCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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